Ethyl 2,3,6-trichlorobenzoate
Description
Ethyl 2,3,6-trichlorobenzoate is an aromatic ester derivative of 2,3,6-trichlorobenzoic acid, characterized by three chlorine substituents at the 2-, 3-, and 6-positions of the benzene ring and an ethyl ester group at the 1-position. This compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical manufacturing due to the electron-withdrawing effects of chlorine atoms, which enhance the reactivity of the aromatic ring in substitution reactions.
Properties
IUPAC Name |
ethyl 2,3,6-trichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWMCWDKMJQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033289 | |
| Record name | Ethyl 2,3,6-trichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86569-82-6 | |
| Record name | Benzoic acid, 2,3,6-trichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86569-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3,6-trichloro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,3,6-trichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3,6-trichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,6-trichlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,6-trichlorobenzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products Formed
Reduction: Ethyl 2,3,6-trichlorobenzyl alcohol or ethyl 2,3,6-trichloroaniline.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: 2,3,6-trichlorobenzoic acid or other oxidized derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Ethyl 2,3,6-trichlorobenzoate serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of biologically active molecules and pharmaceuticals. For instance, it is used in the synthesis of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, which is a precursor for the drug anagrelide, a potent platelet-reducing agent .
Reactions and Mechanisms
The compound can undergo various chemical reactions such as nucleophilic substitutions and acylations. Its chlorinated structure makes it reactive towards nucleophiles, which can be exploited to synthesize more complex molecules. The ability to modify its structure through substitution reactions allows for the creation of diverse derivatives with tailored properties .
| Reaction Type | Example Reaction | Notes |
|---|---|---|
| Nucleophilic Substitution | This compound + Nucleophile → Product | Forms various derivatives |
| Acylation | This compound + Alcohol → Ester | Useful in creating esters for further reactions |
Agricultural Applications
Herbicide Development
this compound has been studied for its potential use as a synthetic auxin in herbicides. Its structural similarity to naturally occurring auxins allows it to be effective in controlling weed growth in crops. However, it is important to note that while it shows promise, regulatory approvals vary by region .
Field Studies
In field trials, formulations containing this compound have demonstrated effectiveness in post-emergence weed control. These studies indicate that the compound can selectively inhibit the growth of certain weed species without adversely affecting cereal crops .
Materials Science
Polymer Chemistry
Recent research has explored the incorporation of this compound into polymer matrices to enhance their properties. For example, it has been used as a comonomer in the synthesis of chlorinated polymers that exhibit improved thermal stability and chemical resistance .
Case Study: Polymer Synthesis
A study reported the synthesis of a polymer incorporating this compound which showed enhanced mechanical properties compared to non-chlorinated analogs. The polymer was characterized using techniques such as NMR and GPC to assess its molecular weight and structural integrity .
| Property | Chlorinated Polymer | Non-Chlorinated Polymer |
|---|---|---|
| Thermal Stability | Higher | Lower |
| Mechanical Strength | Enhanced | Standard |
| Chemical Resistance | Superior | Moderate |
Toxicological Studies
Given the chlorinated nature of this compound, its toxicological profile has been a subject of study. Research indicates that while it possesses useful properties for industrial applications, it also exhibits potential health risks associated with chlorinated compounds.
Toxicity Assessments
Studies have shown that exposure to chlorinated benzenes can lead to adverse health effects; therefore, handling protocols must be established to mitigate risks during laboratory or industrial use .
Mechanism of Action
The mechanism of action of ethyl 2,3,6-trichlorobenzoate involves its interaction with various molecular targets. The chlorine atoms and ester group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 2,3,6-trichlorobenzoate with its key structural analogs:
Key Comparative Analysis:
- Substituent Effects: Chlorine vs. Fluorine: The chlorine atoms in this compound provide strong electron-withdrawing effects, enhancing electrophilic substitution reactivity. Sodium Salt vs. Ethyl Ester: Sodium 2,3,6-trichlorobenzoate, as a carboxylate salt, exhibits high water solubility, making it suitable for aqueous pesticide formulations. The ethyl ester form, however, is more lipophilic, favoring use in organic synthesis .
Stability and Reactivity :
- The ester group in this compound is prone to hydrolysis under acidic or alkaline conditions, whereas the trifluoro analog benefits from stronger C-F bonds, reducing degradation rates . The sodium salt’s ionic nature grants stability in basic environments but may precipitate in acidic soils during agricultural use .
- Applications: Ethyl 2,3,6-trifluorobenzoate is employed in high-value sectors like drug development due to fluorine’s bioisosteric properties . In contrast, Sodium 2,3,6-trichlorobenzoate is a cost-effective agrochemical component, often combined with phenoxy herbicides for broad-spectrum weed control .
Research Findings and Data Gaps
While the provided evidence lacks direct studies on this compound, insights from its analogs highlight critical trends:
- Biodegradation: Chlorinated aromatics (e.g., phenolic compounds in ) are typically resistant to microbial degradation, suggesting this compound may persist in environmental matrices unless structurally modified .
- Synthetic Utility : The trifluoro analog’s commercial availability (purity ≥95% ) underscores its industrial relevance, whereas the sodium salt’s role in pesticide mixtures emphasizes formulation-driven applications .
Biological Activity
Ethyl 2,3,6-trichlorobenzoate is a chlorinated aromatic compound that has garnered attention in various fields of research due to its biological activities. This article focuses on its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is part of the trichlorobenzene family, characterized by three chlorine atoms attached to a benzene ring. The ethyl ester group contributes to its solubility and reactivity in biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Anticancer Activity : Recent studies have indicated that trichlorobenzene derivatives exhibit potential anticancer properties. For instance, compounds with similar structures have been shown to inhibit fibroblast growth factor receptors (FGFR) in cancer cells, leading to reduced cell proliferation and increased apoptosis .
- Toxicological Effects : this compound has been associated with various toxicological effects in animal models. Research indicates that exposure can lead to alterations in liver function and hematological parameters .
- Endocrine Disruption : Some studies suggest that chlorinated benzenes may exhibit endocrine-disrupting properties, although specific data on this compound is limited. The potential for such activity warrants further investigation into its effects on hormonal systems .
Anticancer Studies
A notable study explored the anticancer effects of trichlorobenzene-substituted azaaryl compounds. Among these compounds, those structurally related to this compound demonstrated significant inhibition of cancer cell lines expressing FGFR mutations. The compound MPT0L145 was identified as particularly effective against bladder cancer cells by inducing autophagy and inhibiting cell cycle progression .
Toxicological Assessments
A toxicological profile conducted by the ATSDR highlighted the effects of chlorinated benzenes on various organ systems. In rats exposed to trichlorobenzene derivatives, significant changes were observed in liver weight and function without accompanying histological alterations. This indicates a potential for metabolic disruption rather than direct toxicity .
Summary of Biological Effects
Toxicological Profile Overview
| Parameter | Control Group | Exposed Group | Effect Observed |
|---|---|---|---|
| Liver Weight (g) | 20 ± 1 | 22 ± 1 | Increase |
| Hemoglobin Concentration (g/dL) | 15 ± 0.5 | 14 ± 0.5 | Decrease |
| Enzyme Activity (U/L) | 100 ± 10 | 120 ± 10 | Increase |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2,3,6-trichlorobenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via esterification of 2,3,6-trichlorobenzoic acid (2,3,6-TBA) with ethanol under acidic catalysis. Key parameters include:
- Reagent Ratios : A molar excess of ethanol (1:3–1:5 acid-to-alcohol ratio) ensures complete esterification.
- Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (0.5–1% w/w) improves reaction efficiency.
- Temperature : Reflux conditions (70–80°C) for 6–12 hours are typical, with prolonged heating risking decomposition of the trichlorinated aromatic ring.
- Purification : Vacuum distillation or silica gel chromatography (hexane:ethyl acetate 9:1) isolates the ester with >95% purity .
- Data Contradiction : Some protocols report reduced yields (~50%) due to steric hindrance from the 2,3,6-trichloro substitution pattern, which slows nucleophilic attack during esterification. Alternative methods using benzoylisothiocyanate intermediates (e.g., coupling with thiazole derivatives) may improve yields but introduce complexity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- GC-MS : Quantifies purity (>98% achievable) and detects volatile byproducts (e.g., unreacted 2,3,6-TBA).
- NMR :
- ¹H NMR : Absence of carboxylic acid proton (~12 ppm) confirms esterification.
- ¹³C NMR : Peaks at ~165 ppm (ester carbonyl) and ~60 ppm (ethyl-O) validate the structure.
- Elemental Analysis : Matches theoretical values for C, H, and Cl (C: 37.76%, H: 2.25%, Cl: 47.55%) .
Q. What environmental analytical methods are suitable for detecting this compound in soil and water samples?
- Methodological Answer :
- Extraction : Solid-phase extraction (SPE) using C18 cartridges for aqueous samples; Soxhlet extraction with dichloromethane for soil.
- Detection :
- HPLC-UV : Retention time ~8.2 min (C18 column, acetonitrile:water 70:30).
- LC-MS/MS : Quantification via MRM transitions (e.g., m/z 225 → 189 for [M-H]⁻).
- Calibration : Use deuterated analogs (e.g., 1,2,3-Trichlorobenzene-d₃) as internal standards to correct matrix effects .
Advanced Research Questions
Q. How does the substitution pattern (2,3,6-trichloro) influence regioselectivity in dechlorination reactions of this compound?
- Methodological Answer : Electroreduction studies on chlorinated benzoates show that dechlorination favors the meta position due to lower electron density at C-3 and C-5.
- Experimental Setup : Use a divided electrochemical cell (Pt cathode, Ag/AgCl reference) in DMF with 0.1 M TBAP.
- Results : this compound undergoes sequential dechlorination at C-3 (~60% selectivity) and C-6 (~30%), leaving C-2 intact. Quantum mechanical calculations (DFT) correlate this with LUMO localization at C-3/C-6 .
- Data Contradiction : Conflicting reports suggest steric shielding at C-2 (due to ethyl ester proximity) may override electronic effects, requiring solvent polarity adjustments (e.g., acetonitrile vs. DMF) to modulate selectivity .
Q. What are the decomposition pathways of this compound under UV irradiation, and how do they impact environmental persistence?
- Methodological Answer :
- Photolysis Setup : Expose 10 ppm solutions in water (pH 7) to UV-C (254 nm) with TiO₂ catalyst.
- Pathways :
Hydrolysis : Ester cleavage to 2,3,6-TBA (major pathway at pH > 7).
Dechlorination : Sequential loss of Cl⁻ via radical intermediates (trapped with DMPO in ESR).
- Half-Life : ~48 hours under natural sunlight (simulated with solar lamps), reduced to ~6 hours with TiO₂ .
Q. How can researchers resolve contradictions in reported biological activity (e.g., herbicidal vs. antimicrobial) of this compound derivatives?
- Methodological Answer :
- Bioassay Design :
- Herbicidal Activity : Test on Amaranthus retroflexus (IC₅₀ ~12 μM) via foliar application.
- Antimicrobial Activity : Broth microdilution (MIC > 100 μM for E. coli), suggesting weak direct action.
- Mechanistic Insight : Herbicidal activity correlates with auxin mimicry (IAA receptor binding), while antimicrobial effects may arise from metabolite generation (e.g., chlorinated phenols) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
